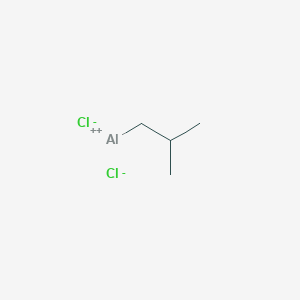

Isobutylaluminum dichloride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Isobutylaluminum dichloride typically involves the reaction of isobutyl chloride with aluminum trichloride in the presence of a suitable solvent such as toluene. The reaction is carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves the use of specialized equipment to handle the reactive nature of the compound and to maintain an inert atmosphere throughout the reaction .

Análisis De Reacciones Químicas

Types of Reactions: Isobutylaluminum dichloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, to form new organoaluminum compounds.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with an alkoxide can produce an alkylaluminum compound, while the reaction with an amine can produce an amidoaluminum compound .

Aplicaciones Científicas De Investigación

Isobutylaluminum dichloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Biology: It is used in the synthesis of biologically active molecules and in the study of enzyme mechanisms.

Mecanismo De Acción

The mechanism by which Isobutylaluminum dichloride exerts its effects involves the formation of reactive intermediates that can participate in various chemical reactions. The compound can act as a Lewis acid, accepting electron pairs from nucleophiles and facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparación Con Compuestos Similares

- Dichloro(ethyl)aluminum

- Dichloro(methyl)aluminum

- Dichloro(phenyl)aluminum

Comparison: Isobutylaluminum dichloride is unique in its reactivity and selectivity compared to other similar compounds. Its larger alkyl group (isobutyl) provides steric hindrance, which can influence the outcome of reactions and make it more selective in certain applications. Additionally, its solubility in non-polar solvents and its ability to form stable complexes with various nucleophiles make it a valuable reagent in organic synthesis .

Actividad Biológica

Isobutylaluminum dichloride (IBAD) is an organoaluminum compound primarily used in organic synthesis and polymerization processes. Its biological activity, while not extensively documented, has implications in areas such as toxicity, cellular interaction, and potential therapeutic applications. This article explores the biological activity of IBAD, drawing on diverse research findings, case studies, and relevant data.

- Chemical Formula : C₈H₁₈AlCl₂

- Molecular Weight : 176.663 g/mol

- Structure : IBAD typically exists as a dimer or trimer in solution, featuring tetrahedral aluminum centers.

Absorption and Distribution

Aluminum compounds, including IBAD, exhibit low bioavailability. Following exposure, aluminum is poorly absorbed via oral or inhalation routes and minimally through dermal contact. The compound tends to bind with various ligands in the bloodstream, distributing to multiple organs, with significant accumulation in bone and lung tissues .

Toxicity Profile

The toxicity of IBAD is not well-characterized; however, aluminum compounds are known to induce oxidative stress and inflammation. Research indicates that aluminum can activate the NLRP3 inflammasome, leading to the secretion of pro-inflammatory cytokines such as IL-1β and IL-18 . This activation pathway is crucial for innate immunity but can contribute to pathological conditions when dysregulated.

Gene Regulation

IBAD has been implicated in gene regulation through its interactions with transcription factors. It can influence the expression of genes involved in inflammatory responses and cell signaling pathways. For example, it interacts with NF-kappa-B components to regulate genes such as CCL2 and IL8, which are critical for immune response modulation .

Case Studies

- Inflammation Induction : A study demonstrated that exposure to aluminum compounds could trigger inflammatory responses in human cell lines. The mechanism involved the activation of the NLRP3 inflammasome, highlighting potential risks associated with aluminum exposure in occupational settings .

- Cellular Toxicity Assessment : Research assessing the cytotoxic effects of aluminum compounds on neuronal cells revealed that IBAD could induce apoptosis through oxidative stress pathways. This finding suggests a need for caution regarding exposure levels in industrial applications .

- Therapeutic Potential : Some studies suggest that organoaluminum compounds may have applications in targeted drug delivery systems due to their ability to interact with cellular membranes. However, further research is needed to elucidate these mechanisms fully .

Data Table: Summary of Biological Activity Findings

| Aspect | Details |

|---|---|

| Absorption | Poorly absorbed; primarily excreted via urine |

| Tissue Accumulation | Highest concentrations found in bone and lung tissues |

| Inflammatory Response | Activates NLRP3 inflammasome; induces IL-1β and IL-18 secretion |

| Gene Regulation | Influences expression of CCL2, IL8 via NF-kappa-B signaling |

| Cytotoxicity | Induces apoptosis in neuronal cells through oxidative stress |

Propiedades

IUPAC Name |

dichloro(2-methylpropyl)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.Al.2ClH/c1-4(2)3;;;/h4H,1H2,2-3H3;;2*1H/q;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVXHZSPDTXJSJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Al](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9AlCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062040 | |

| Record name | Aluminum, dichloro(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Aluminum, dichloro(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1888-87-5 | |

| Record name | Isobutylaluminum dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1888-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum, dichloro(2-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001888875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum, dichloro(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum, dichloro(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloroisobutylaluminium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.